molecular formula C11H18Cl2N2O2 B14452492 1,1'-(1,4-Diazepane-1,4-diyl)bis(2-chloropropan-1-one) CAS No. 78060-68-1

1,1'-(1,4-Diazepane-1,4-diyl)bis(2-chloropropan-1-one)

Cat. No.: B14452492
CAS No.: 78060-68-1
M. Wt: 281.18 g/mol
InChI Key: BXSMHFDWPREWAD-UHFFFAOYSA-N
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Description

1H-1,4-Diazepine, 1,4-bis(2-chloro-1-oxopropyl)hexahydro- is a derivative of 1,4-diazepine, a seven-membered heterocyclic compound containing two nitrogen atoms

Preparation Methods

The synthesis of 1H-1,4-Diazepine, 1,4-bis(2-chloro-1-oxopropyl)hexahydro- typically involves the reaction of hexahydro-1H-1,4-diazepine with 2-chloroacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high yield and purity.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These methods often include continuous flow processes and the use of automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1H-1,4-Diazepine, 1,4-bis(2-chloro-1-oxopropyl)hexahydro- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The chloro groups in the compound can be substituted with other nucleophiles such as amines, thiols, or alcohols under appropriate conditions, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from -78°C to room temperature, depending on the specific reaction.

Scientific Research Applications

1H-1,4-Diazepine, 1,4-bis(2-chloro-1-oxopropyl)hexahydro- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving the central nervous system.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1H-1,4-Diazepine, 1,4-bis(2-chloro-1-oxopropyl)hexahydro- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, leading to changes in cellular processes and physiological responses. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1H-1,4-Diazepine, 1,4-bis(2-chloro-1-oxopropyl)hexahydro- can be compared with other similar compounds, such as:

    1,4-Diazepine: The parent compound, which lacks the chloro and oxo substituents, and has different chemical and biological properties.

    Benzodiazepines: A class of compounds that include a benzene ring fused to a diazepine ring, known for their anxiolytic and sedative effects.

    Thienodiazepines: Similar to benzodiazepines but with a thiophene ring instead of a benzene ring, exhibiting unique pharmacological properties.

The uniqueness of 1H-1,4-Diazepine, 1,4-bis(2-chloro-1-oxopropyl)hexahydro- lies in its specific substituents, which confer distinct chemical reactivity and potential biological activities compared to its analogs.

Properties

CAS No.

78060-68-1

Molecular Formula

C11H18Cl2N2O2

Molecular Weight

281.18 g/mol

IUPAC Name

2-chloro-1-[4-(2-chloropropanoyl)-1,4-diazepan-1-yl]propan-1-one

InChI

InChI=1S/C11H18Cl2N2O2/c1-8(12)10(16)14-4-3-5-15(7-6-14)11(17)9(2)13/h8-9H,3-7H2,1-2H3

InChI Key

BXSMHFDWPREWAD-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N1CCCN(CC1)C(=O)C(C)Cl)Cl

Origin of Product

United States

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